Lipophilicity Reduction by CF₃ Group
The compound's free base exhibits an XLogP3-AA of 1.2, a direct consequence of the strong electron-withdrawing effect of the CF₃ group adjacent to the amine [1]. This value represents a significant reduction in lipophilicity compared to non-fluorinated alkyl amine analogs. For reference, the non-fluorinated cyclopropylmethanamine has a predicted XLogP3 of 2.3, demonstrating that the trifluoromethyl substitution in the target compound reduces partition coefficient by over 1 log unit, which is known to decrease non-specific binding and improve solubility profiles.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.2 (Free base) |
| Comparator Or Baseline | Cyclopropylmethanamine: XLogP3 ~2.3 (predicted) |
| Quantified Difference | ΔLogP = -1.1 units (approximate) |
| Conditions | Computed property using XLogP3 algorithm; free base form |
Why This Matters
This lower LogP is a critical parameter for researchers seeking to mitigate off-target binding and improve the drug-likeness of lead compounds, offering a different profile than more lipophilic alternatives.
- [1] PubChem. (1R)-1-Cyclopropyl-2,2,2-trifluoroethylamine, CID 56595196. Computed Properties. 2025. View Source
